N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
Description
N2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a 4-methylpiperazine moiety at the N2-position and a nitro group at the C5-position (Figure 1). Its synthesis involves coupling 2-chloro-N-isopropyl-5-nitropyrimidin-4-amine with 4-(4-methylpiperazin-1-yl)aniline in n-butanol, followed by catalytic hydrogenation to yield intermediates with high efficiency . This compound is structurally significant as a precursor in pharmaceutical chemistry, particularly for kinase inhibitors and anticancer agents, where pyrimidine derivatives are commonly explored for their binding affinity and selectivity .
Properties
IUPAC Name |
2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKCWSFLLVJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach to obtaining piperazine derivatives . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 2- and 4-amino groups and 5-nitro substituent create electron-deficient positions on the pyrimidine ring, enabling nucleophilic substitution. Reactions typically occur under basic or acidic conditions:
For example, the synthesis of 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine involves reacting 2-chloro-5-nitropyrimidine with 1-methylpiperazine under mild basic conditions .
Reduction of the Nitro Group
The 5-nitro group is susceptible to catalytic hydrogenation or chemical reduction, converting it to an amine:
| Reduction Method | Conditions | Product | Application |
|---|---|---|---|
| Pd/C Hydrogenation | H₂ (1 atm), EtOH, RT | 5-Aminopyrimidine derivative | Intermediate for further functionalization |
| Zn/HCl | HCl (conc.), reflux | Partial reduction to hydroxylamine derivatives | Limited due to side reactions |
Reduction products serve as intermediates for synthesizing bioactive molecules, including kinase inhibitors .
Functionalization of the Piperazine Moiety
The 4-methylpiperazine group undergoes alkylation, acylation, or oxidation:
| Reaction Type | Reagents | Outcome | Biological Impact |
|---|---|---|---|
| N-Methylation | Formaldehyde, formic acid, 95°C | Quaternization of piperazine nitrogen | Enhanced solubility |
| Acylation | Acetyl chloride, pyridine | Acetylated piperazine derivatives | Modified pharmacokinetics |
For instance, N-methylation via Eschweiler–Clarke conditions increases metabolic stability in analogs .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings for structural diversification:
| Coupling Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biarylpyrimidines |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides/amines | N-Aryl derivatives |
These reactions enable the introduction of hydrophobic or electron-donating groups to modulate target binding .
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring reacts with electrophiles at activated positions:
| Electrophile | Conditions | Position | Example Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-position | 5,6-Dinitropyrimidine derivative |
| Bromination | Br₂, FeBr₃, CHCl₃ | 6-position | 6-Bromo-substituted analog |
Such modifications are rare due to the deactivating nitro group but are feasible under strong electrophilic conditions .
Biological Interactions via Non-Covalent Bonding
The compound interacts with biological targets through:
-
Hydrogen bonding : 2- and 4-amino groups with kinase ATP-binding pockets .
-
π-Stacking : Pyrimidine ring with aromatic residues in enzymes .
-
Electrostatic interactions : Protonated piperazine with acidic protein residues .
These interactions underpin its role as a kinase inhibitor and cathepsin C antagonist .
Scientific Research Applications
Antitumor Properties
Research indicates that derivatives of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine exhibit significant antitumor activity. For instance, structural optimization of related compounds has shown effectiveness against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations. A notable derivative demonstrated rapid tumor regression in xenograft models when administered orally at specific dosages .
Kinase Inhibition
The compound acts as a reversible kinase inhibitor, targeting both activating and drug-resistance mutations in the epidermal growth factor receptor (EGFR). This property is crucial for developing therapies aimed at overcoming resistance in cancer treatments .
Cancer Treatment
Due to its kinase inhibitory properties, this compound is being investigated for its potential as a therapeutic agent in treating various cancers, particularly those resistant to conventional therapies.
Potential Use in Neurological Disorders
Preliminary studies suggest that compounds with similar structures may have neuroprotective effects or be involved in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | NSCLC Treatment | Identified potent derivatives with significant tumor regression capabilities. |
| Kinase Inhibition Research | EGFR Mutations | Demonstrated inhibition of both activating and resistance mutations in EGFR, enhancing therapeutic efficacy against resistant cancers. |
| Neuroprotective Effects | Neurological Disorders | Indicated potential benefits in modulating neurotransmitter activity. |
Mechanism of Action
The mechanism of action of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these kinases, the compound can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated based on molecular formula C9H15N7O2.
Key Structural Differences and Implications
Piperazine vs. Piperidine Moieties :
- The target compound’s 4-methylpiperazine group contains two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to analogs with 4-methylpiperidine (single nitrogen) . Piperazine derivatives are often preferred in drug design for their balanced basicity and metabolic stability.
Nitro Group vs. Halogen Substitution :
- The nitro group at C5 in the target compound allows reduction to amines for further derivatization, whereas chloro-substituted analogs (e.g., 5-chloro derivatives) exhibit stronger electrophilicity, favoring nucleophilic aromatic substitution reactions .
Aryl vs. In contrast, alkyl groups like isopropyl enhance synthetic accessibility .
Complexity of Substituents :
- Analogs with methoxy and phosphoryl groups (e.g., 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]) exhibit increased molecular complexity, which may improve target selectivity but complicate synthesis .
Biological Activity
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
This compound belongs to the class of pyrimidine derivatives. Its molecular formula is , and it features a 4-methylpiperazinyl group at position 6 and a nitro group at position 5 of the pyrimidine ring.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Forming C-N bonds at specific positions on the pyrimidine ring.
- Amination reactions : Introducing amino groups to enhance biological activity.
Common reagents include bases like lithium hexamethyldisilazane (LiHMDS) and solvents such as dimethyl sulfoxide (DMSO) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties. It may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that similar compounds can selectively inhibit tyrosine kinases, which are critical in cancer signaling pathways .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme inhibition : The compound may bind to target enzymes or receptors, altering their activity and affecting downstream signaling pathways.
- Redox reactions : The nitro group can participate in redox chemistry, influencing cellular processes and potentially leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | E. coli, S. aureus |
| Control | 16 | E. coli |
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutics.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 10 | Doxorubicin | 15 |
| MCF7 | 8 | Paclitaxel | 12 |
Q & A
Q. What synthetic routes are commonly employed for the preparation of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine?
The synthesis typically involves multi-step reactions starting from pyrimidine derivatives. A validated approach includes:
- Step 1 : Nitration of a pyrimidine precursor under controlled conditions (e.g., nitric acid/sulfuric acid).
- Step 2 : Alkylation or nucleophilic substitution to introduce the 4-methylpiperazine moiety, often using Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP in toluene) .
- Step 3 : Reduction of nitro groups (if required) using Fe powder and NH₄Cl in ethanol . Purification is achieved via column chromatography, with intermediates confirmed by NMR and LC-MS .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and piperazine integration (e.g., δ ~2.5 ppm for methylpiperazine protons) .
- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns .
- IR Spectroscopy : Absorption bands for nitro (~1520 cm⁻¹) and amine groups (~3300 cm⁻¹) .
- HPLC : Purity assessment (>95% for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for MCF-7, A549) with dose-response curves .
- Anti-inflammatory Activity : Inhibition of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages .
- Enzyme Inhibition : Kinase or acetylcholinesterase inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can the nitro group in this compound be strategically modified to enhance target selectivity?
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling DNA intercalation or covalent target binding .
- Bioisosteric Replacement : Substitute nitro with cyano or trifluoromethyl groups to alter electron density without compromising steric bulk .
- Pro-drug Design : Mask the nitro group with ester linkages for tumor-specific activation .
Q. What computational methods are effective for predicting binding modes to kinase targets (e.g., Aurora kinases)?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-pyrimidine interactions .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with inhibitory potency (IC₅₀) .
Q. How should researchers address contradictions in biological data across studies (e.g., variable IC₅₀ values)?
- Assay Standardization : Validate cell lines (e.g., ATCC authentication) and normalize to reference inhibitors (e.g., staurosporine for kinases) .
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid solvent interference .
- Meta-analysis : Pool data from orthogonal assays (e.g., cytotoxicity + apoptosis markers) to confirm mechanisms .
Methodological Challenges and Solutions
Q. What strategies optimize reaction yields during piperazine introduction?
- Catalyst Screening : Test Pd₂(dba)₃, Xantphos, or Buchwald-Hartwig conditions for C-N coupling efficiency .
- Microwave Assistance : Reduce reaction time from 24h to 2h with controlled temperature (120°C) .
- Workup Optimization : Extract with ethyl acetate/water (3:1) to recover polar intermediates .
Q. How can metabolic stability of this compound be improved for in vivo studies?
- Deuterium Incorporation : Replace labile hydrogens (e.g., piperazine CH₂) with deuterium to slow CYP450 oxidation .
- PEGylation : Attach polyethylene glycol chains to the pyrimidine core to enhance half-life .
- Prodrug Activation : Use esterase-sensitive groups for targeted release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
